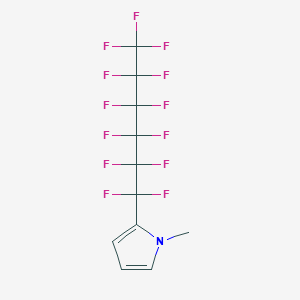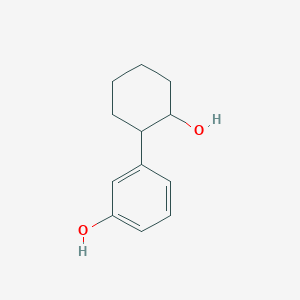
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- is an organic compound with a complex structure
Métodos De Preparación
The synthesis of 1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- involves several steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with dimethylamine in the presence of a catalyst. The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions applied.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the application, but they generally include binding to active sites, altering protein function, or modulating signaling pathways.
Comparación Con Compuestos Similares
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- can be compared with similar compounds such as:
- 1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)-
- 1-Propanone, 1-(2,4-dimethoxyphenyl)-2,2-difluoro-
These compounds share structural similarities but differ in specific functional groups or substituents, leading to variations in their chemical properties and applications
Propiedades
Número CAS |
63199-44-0 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C13H19NO3/c1-14(2)8-7-12(15)11-6-5-10(16-3)9-13(11)17-4/h5-6,9H,7-8H2,1-4H3 |
Clave InChI |
KZTZFHZBNYZQFP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


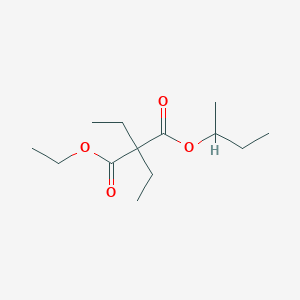
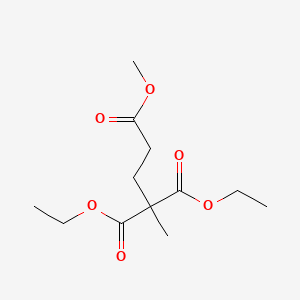
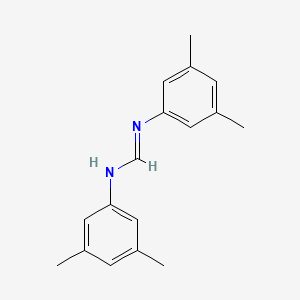


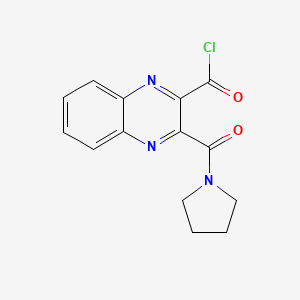
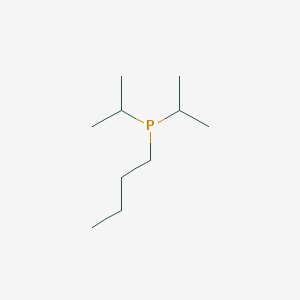
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
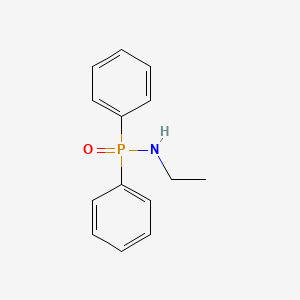
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
